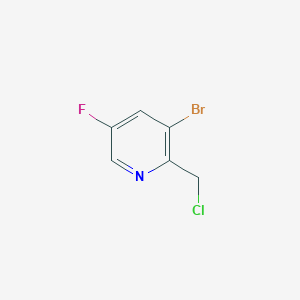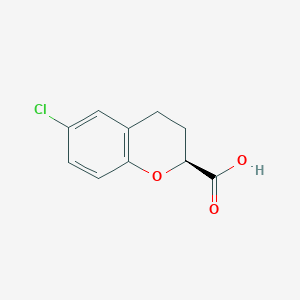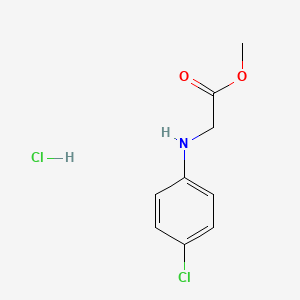
Methyl (4-chlorophenyl)glycinate hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4-chlorophenyl)glycinate hydrochloride is an organic compound with the molecular formula C9H11Cl2NO2. It is a derivative of glycine, where the glycine molecule is esterified with methanol and substituted with a 4-chlorophenyl group. This compound is commonly used in the synthesis of various organic compounds and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (4-chlorophenyl)glycinate hydrochloride can be synthesized through the esterification of glycine with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:
Preparation of Glycine Methyl Ester: Glycine is treated with methanol and hydrochloric acid to form glycine methyl ester hydrochloride.
Substitution Reaction: The glycine methyl ester hydrochloride is then reacted with 4-chlorobenzyl chloride under basic conditions to yield methyl (4-chlorophenyl)glycinate hydrochloride.
Industrial Production Methods
In industrial settings, the production of methyl (4-chlorophenyl)glycinate hydrochloride involves large-scale esterification and substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (4-chlorophenyl)glycinate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, facilitate hydrolysis.
Major Products Formed
Substitution: Depending on the nucleophile, products can include various substituted phenylglycinates.
Oxidation: The major product is 4-chlorophenylglycine.
Reduction: The major product is 4-chlorophenylglycinol.
Hydrolysis: The major products are 4-chlorophenylglycine and methanol.
Applications De Recherche Scientifique
Methyl (4-chlorophenyl)glycinate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for peptide synthesis.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of methyl (4-chlorophenyl)glycinate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active metabolites. Additionally, its structural similarity to glycine allows it to interact with glycine receptors and transporters, modulating neurotransmission and other physiological processes.
Comparaison Avec Des Composés Similaires
Methyl (4-chlorophenyl)glycinate hydrochloride can be compared with other similar compounds, such as:
Methyl Glycinate Hydrochloride: Lacks the 4-chlorophenyl group, making it less hydrophobic and less reactive in substitution reactions.
Ethyl (4-chlorophenyl)glycinate Hydrochloride: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its reactivity and solubility.
4-Chlorophenylglycine: The non-esterified form, which is more polar and less lipophilic.
The uniqueness of methyl (4-chlorophenyl)glycinate hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H11Cl2NO2 |
|---|---|
Poids moléculaire |
236.09 g/mol |
Nom IUPAC |
methyl 2-(4-chloroanilino)acetate;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)6-11-8-4-2-7(10)3-5-8;/h2-5,11H,6H2,1H3;1H |
Clé InChI |
IKCYUWRONPQMCK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CNC1=CC=C(C=C1)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


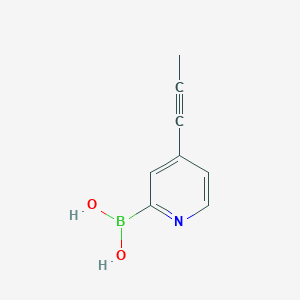
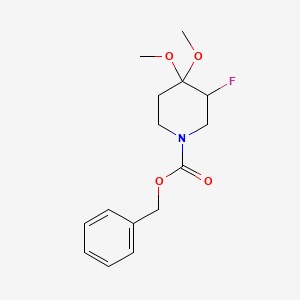
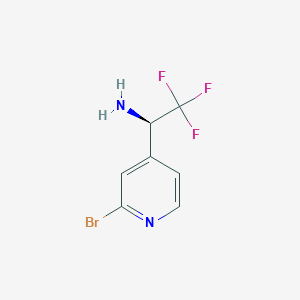
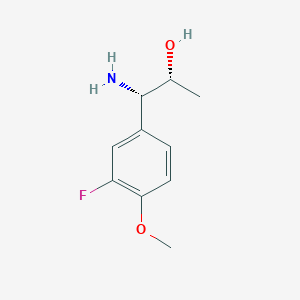
![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B15235129.png)
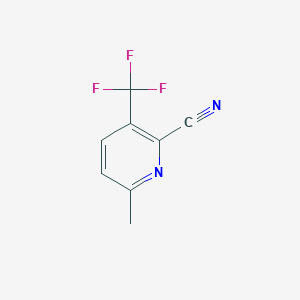
![2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15235136.png)
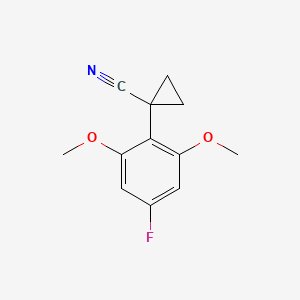
![[2-(2-CHlorophenoxy)ethyl]dimethylamine](/img/structure/B15235145.png)
![7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL](/img/structure/B15235150.png)

